molecular formula C16H18O3 B6380048 4-(4-Ethoxy-2-methylphenyl)-2-methoxyphenol, 95% CAS No. 1261927-17-6

4-(4-Ethoxy-2-methylphenyl)-2-methoxyphenol, 95%

Cat. No. B6380048
CAS RN: 1261927-17-6
M. Wt: 258.31 g/mol
InChI Key: KMLVIPYCMOSKDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Ethoxy-2-methylphenyl)-2-methoxyphenol, 95% (4-E2MP) is a chemical compound that has been studied for its potential applications in scientific research. 4-E2MP is a white crystalline solid that has a melting point of 117-118°C and a boiling point of 294-295°C. It has a molecular weight of 224.29 g/mol and a structural formula of C11H14O3. 4-E2MP is soluble in methanol, ethanol, and ethyl acetate.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxy-2-methylphenyl)-2-methoxyphenol, 95% is not yet fully understood. However, it is believed to act as an inhibitor of cyclooxygenase enzymes, which are involved in the production of prostaglandins. This inhibition of cyclooxygenase activity is thought to be responsible for the anti-inflammatory effects of 4-(4-Ethoxy-2-methylphenyl)-2-methoxyphenol, 95%.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Ethoxy-2-methylphenyl)-2-methoxyphenol, 95% have been studied in both animal and human studies. In animal studies, 4-(4-Ethoxy-2-methylphenyl)-2-methoxyphenol, 95% has been shown to reduce inflammation and pain. It has also been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. In human studies, 4-(4-Ethoxy-2-methylphenyl)-2-methoxyphenol, 95% has been shown to reduce the symptoms of rheumatoid arthritis and osteoarthritis.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(4-Ethoxy-2-methylphenyl)-2-methoxyphenol, 95% in laboratory experiments is its high purity (95%). This makes it easier to work with and ensures that the results obtained are reliable. However, there are some limitations to using 4-(4-Ethoxy-2-methylphenyl)-2-methoxyphenol, 95% in laboratory experiments. For example, it is not suitable for use in large-scale experiments due to its limited availability.

Future Directions

The potential applications of 4-(4-Ethoxy-2-methylphenyl)-2-methoxyphenol, 95% are still being explored. Some of the areas that could be explored in the future include its use in the treatment of inflammatory diseases, the development of new compounds based on the structure of 4-(4-Ethoxy-2-methylphenyl)-2-methoxyphenol, 95%, and the investigation of its potential as an antioxidant. In addition, further studies are needed to better understand the mechanism of action of 4-(4-Ethoxy-2-methylphenyl)-2-methoxyphenol, 95% and its effects on biochemical and physiological processes. Finally, further research is needed to determine the optimal dosage and administration of 4-(4-Ethoxy-2-methylphenyl)-2-methoxyphenol, 95% for therapeutic purposes.

Synthesis Methods

4-(4-Ethoxy-2-methylphenyl)-2-methoxyphenol, 95% can be synthesized using a variety of methods, including the reaction of 4-ethoxy-2-methylphenol with 2-methoxy-phenol in the presence of a base catalyst. This reaction is typically carried out at a temperature of around 80°C for 1-2 hours and yields a product with a purity of 95%.

Scientific Research Applications

4-(4-Ethoxy-2-methylphenyl)-2-methoxyphenol, 95% has been studied for its potential applications in scientific research. It has been used in the synthesis of various compounds, such as the anti-inflammatory drug 4-((4-ethoxy-2-methylphenyl)amino)benzoic acid. It has also been used as a starting material for the synthesis of a variety of other compounds, such as 4-((4-ethoxy-2-methylphenyl)amino)benzaldehyde and 4-((4-ethoxy-2-methylphenyl)amino)benzoyl chloride.

properties

IUPAC Name

4-(4-ethoxy-2-methylphenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c1-4-19-13-6-7-14(11(2)9-13)12-5-8-15(17)16(10-12)18-3/h5-10,17H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLVIPYCMOSKDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685641
Record name 4'-Ethoxy-3-methoxy-2'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethoxy-2-methylphenyl)-2-methoxyphenol

CAS RN

1261927-17-6
Record name 4'-Ethoxy-3-methoxy-2'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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